
N,N'-Dicyclopentyl-ethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-二环戊基乙二胺是一种有机化合物,属于乙二胺衍生物类。它以两个连接到乙二胺骨架氮原子的环戊基基团为特征。
准备方法
合成路线和反应条件
N,N'-二环戊基乙二胺可以通过多种方法合成。一种常见的方法是在碱性条件下,将乙二胺与环戊基卤化物反应。反应通常按如下进行:
与环戊基卤化物的反应: 在氢氧化钠或碳酸钾等碱的存在下,乙二胺与环戊基溴或氯反应。该反应在乙醇或乙腈等有机溶剂中进行,温度升高(60-80°C),反应时间数小时。
纯化: 通过蒸馏或重结晶对所得产物进行纯化,以获得纯的N,N'-二环戊基乙二胺。
工业生产方法
N,N'-二环戊基乙二胺的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用高压反应器和连续流动系统,以确保高效且一致的生产。反应条件经过优化,以最大限度地提高产率并减少副产物。
化学反应分析
反应类型
N,N'-二环戊基乙二胺会发生各种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化,形成相应的胺氧化物。
还原: 可以使用锂铝氢化物等还原剂进行还原反应,将该化合物转化为相应的胺。
取代: N,N'-二环戊基乙二胺可以与烷基卤化物或酰氯等亲电试剂发生亲核取代反应,形成取代的衍生物。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;反应条件:水溶液或有机溶剂,室温至高温。
还原: 锂铝氢化物;反应条件:无水溶剂(例如,乙醚),低温。
取代: 烷基卤化物,酰氯;反应条件:有机溶剂(例如,二氯甲烷),室温至回流。
形成的主要产物
氧化: 胺氧化物
还原: 相应的胺
取代: 取代的乙二胺衍生物
科学研究应用
N,N'-二环戊基乙二胺在科学研究中有几个应用:
化学: 它在配位化学中用作配体,形成具有独特性质的金属络合物。
生物学: 该化合物因其在生物系统中作为螯合剂的潜力而被研究。它可以与金属离子结合,并正在研究其在金属离子转运和解毒中的作用。
医药: 正在进行研究以探索该化合物作为治疗剂的潜力。它形成与金属离子稳定络合物的能力使其成为药物递送系统和成像剂的候选者。
工业: N,N'-二环戊基乙二胺用于生产特种化学品和材料。它用作合成聚合物、表面活性剂和其他工业产品的中间体。
作用机理
N,N'-二环戊基乙二胺的作用机理涉及它与金属离子形成稳定络合物的能力。该化合物作为螯合剂,通过其氮原子与金属离子结合。这种相互作用会影响各种生化途径和过程,包括酶活性、金属离子转运和细胞信号传导。
作用机制
The mechanism of action of N,N’-Dicyclopentyl-ethylenediamine involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence various biochemical pathways and processes, including enzyme activity, metal ion transport, and cellular signaling.
相似化合物的比较
N,N'-二环戊基乙二胺可以与其他乙二胺衍生物进行比较,例如:
N,N'-二甲基乙二胺: 该化合物在氮原子上连接了两个甲基。它在配位化学中用作配体,并在催化领域有应用。
N,N'-二乙基乙二胺: 在氮原子上连接了两个乙基,该化合物也用作配体,在催化和有机合成中有类似的应用。
N,N'-二苄基乙二胺: 该衍生物在氮原子上连接了两个苄基。它用于合成药物和其他精细化学品。
独特性
N,N'-二环戊基乙二胺的独特之处在于环戊基基团的存在,这些基团赋予了独特的空间和电子性质。这些性质影响了该化合物的反应性和它与金属离子形成稳定络合物的能力,使其在各种科学和工业应用中具有价值。
属性
CAS 编号 |
4013-97-2 |
|---|---|
分子式 |
C12H24N2 |
分子量 |
196.33 g/mol |
IUPAC 名称 |
N,N'-dicyclopentylethane-1,2-diamine |
InChI |
InChI=1S/C12H24N2/c1-2-6-11(5-1)13-9-10-14-12-7-3-4-8-12/h11-14H,1-10H2 |
InChI 键 |
LOZMWNGDZJWPDR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NCCNC2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



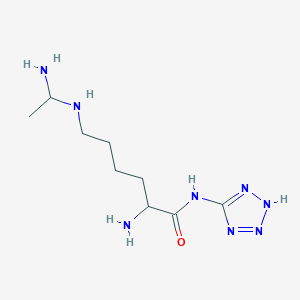
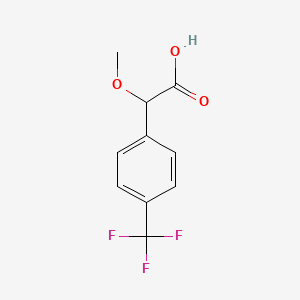


![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)
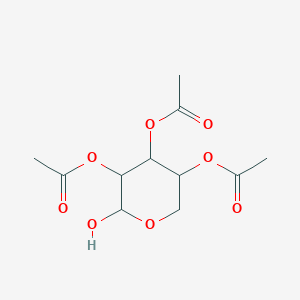
![11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)
![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)
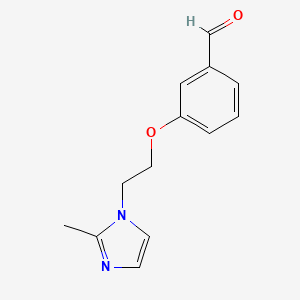

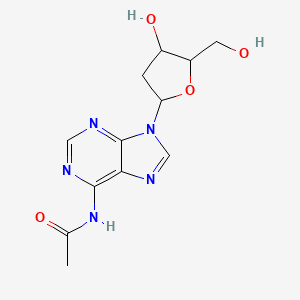
![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)
![N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide](/img/structure/B12294638.png)
